2,1,3-Benzothiadiazole-5-carbaldehyde
Overview
Description
2,1,3-Benzothiadiazole (BTD) is a crucial nucleus in the field of photoluminescent compounds and is widely used in light technology applications. Its derivatives are integral to the development of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and other technologies. The synthesis, properties, and reactions of BTD and its derivatives are essential for the advancement of molecular organic electronic devices .
Synthesis Analysis
The synthesis of BTD derivatives can be achieved through various methods. For instance, 4-amino-2,1,3-benzothiadiazole (ABTD) has been used as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization of carboxamides, leading to the formation of arylated and oxygenated carboxamides . Additionally, the synthesis of carbaldehyde dimethyl acetals from quinoxalines or benzothiazoles involves a K2S2O8-mediated cross-coupling with methanol, which can be further converted to carbaldehydes . Moreover, 1,2,3-thiadiazole-5-carbaldehydes have been synthesized through a process involving monobromination, treatment with sodium azide, and decomposition in concentrated sulfuric acid .
Molecular Structure Analysis
The molecular structure of BTD derivatives has been studied through various techniques. For example, the crystal and molecular structure of a specific BTD derivative, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, has been described, revealing intermolecular interactions that stabilize the crystal structure .
Chemical Reactions Analysis
BTD and its derivatives undergo a variety of chemical reactions. The Pd(II)-catalyzed arylation and oxygenation of sp2/sp3 β-C-H bonds of carboxamides using ABTD as a directing group is an example of such reactions, which result in regio- and stereoselective products . The cross-coupling of N-heterocyclic C-H bonds with methanol to form carbaldehyde dimethyl acetals is another reaction that proceeds via a radical process involving dioxygen .
Physical and Chemical Properties Analysis
The physical and chemical properties of BTD derivatives are influenced by their molecular structure and the nature of their substituents. These properties are critical for their application in light technology. For instance, the solvatochromism of a BTD derivative has been investigated, showing that its photophysical properties are sensitive to solvent polarity and pH, which is important for its application in fluorescence-based technologies .
Scientific Research Applications
Optoelectronic Properties
- Imine Coupling for Optoelectronics : A study by Okino, Yusuf, and Ibrahim (2022) explored the synthesis of an imine compound using 2,1,3-Benzothiadiazole-5-carbaldehyde for potential optoelectronic applications. However, the resulting compound showed low stability upon light exposure, limiting its suitability for optoelectronic compounds (Okino, Yusuf, & Ibrahim, 2022).
Molecular Organization
- Solid-State Molecular Organization : Langis-Barsetti, Maris, and Wuest (2017) discussed the molecular organization of 2,1,3-Benzothiadiazole derivatives. These compounds are used in thin-film optoelectronic devices. The study highlighted unique molecular organization patterns, beneficial for creating compounds with extended π-conjugation systems (Langis-Barsetti, Maris, & Wuest, 2017).
Fluorescent Sensors
- Tagging Material and Gasoline Adulteration Sensors : Isoppo et al. (2020) synthesized lipophilic 2,1,3-benzothiadiazoles with high solubility and photophysical properties, suitable for use as tagging materials and sensors for detecting fuel adulteration (Isoppo et al., 2020).
Electronic Materials
- Organic Light-Emitting Diodes : Zhang, Song, Qu, Qian, and Wong (2020) reviewed the use of 2,1,3-Benzothiadiazole and its derivatives in organic light-emitting diodes, highlighting their strong electron-withdrawing ability which improves the electronic properties of organic materials (Zhang et al., 2020).
Energy Storage
- Nonaqueous Organic Flow Battery : Duan et al. (2017) reported the use of 2,1,3-Benzothiadiazole in a nonaqueous organic flow battery, noting its high solubility, low redox potential, and good electrochemical kinetics. This led to improved cyclability and efficiency in redox flow battery applications (Duan et al., 2017).
Chemical Sensing
- Fluoride Ion Sensors : Wu et al. (2016) synthesized 2,1,3-Benzothiadiazole derivatives as selective sensors for fluoride ions. These compounds showed colorimetric and fluorescent responses, making them suitable for detecting fluoride ions in various applications (Wu et al., 2016).
Synthesis and Applications
- Synthesis of Novel Compounds : Rakitin (2019) reviewed the recent developments in the synthesis of 1,2,5-Thiadiazoles and 2,1,3-Benzothiadiazoles, emphasizing their significance in materials science and biomedicine (Rakitin, 2019).
Safety And Hazards
Future Directions
As a result of their potential as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others, attention has been focused on BTD π-extended derivatives with potential use in this exciting area . Herein, we describe their syntheses, properties, reactions, and selected examples of applications in light technology using by BTD (small molecules) as the core .
properties
IUPAC Name |
2,1,3-benzothiadiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFIFDVQYCPLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379959 | |
Record name | 2,1,3-benzothiadiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,1,3-Benzothiadiazole-5-carbaldehyde | |
CAS RN |
71605-72-6 | |
Record name | 2,1,3-benzothiadiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,1,3-Benzothiadiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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